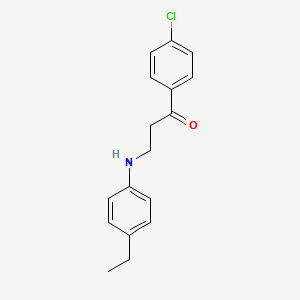
1-(4-Chlorophenyl)-3-(4-ethylanilino)-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-3-(4-ethylanilino)-1-propanone is a compound primarily used in the synthesis of pharmaceuticals and other compounds. It is a colorless crystalline solid with a molecular weight of 256.8 g/mol. This compound is also known as 4-chloro-1-(3-ethylanilino)propane-1-one, 4-chloro-1-(3-ethylanilino)propan-1-one, 4-chloro-1-propanone, 4-chloro-1-propyl-3-ethylaniline, and 4-chloro-N-(3-ethylanilino)propan-1-one. It has a melting point of 94-95°C, and a boiling point of 263°C.
Mécanisme D'action
1-(4-Chlorophenyl)-3-(4-ethylanilino)-1-propanone is believed to act as an agonist at certain G-protein coupled receptors (GPCRs). GPCRs are proteins that are found on the surface of cells and are involved in signal transduction. When 1-(4-Chlorophenyl)-3-(4-ethylanilino)-1-propanone binds to a GPCR, it triggers a cascade of events that can lead to a variety of physiological effects.
Biochemical and Physiological Effects
1-(4-Chlorophenyl)-3-(4-ethylanilino)-1-propanone has been found to have a variety of biochemical and physiological effects. It has been found to have anticonvulsant, antihistamine, and neuroprotective properties. It has also been found to have antidepressant, anxiolytic, and sedative effects. It can also act as a local anesthetic and has been found to have antinociceptive and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Chlorophenyl)-3-(4-ethylanilino)-1-propanone has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Additionally, it is relatively inexpensive and can be used in a wide range of experiments. However, there are some limitations. For example, it is a volatile compound and must be handled with care. Additionally, it can be toxic and can cause skin irritation if handled improperly.
Orientations Futures
1-(4-Chlorophenyl)-3-(4-ethylanilino)-1-propanone has a wide range of potential applications in the future. It could be used to synthesize more complex pharmaceuticals and other compounds. Additionally, it could be used to develop new drugs and treatments for a variety of diseases and conditions. Additionally, it could be used to develop new pesticides and other agrochemicals. Finally, it could be used to develop new fragrances and dyes.
Méthodes De Synthèse
The synthesis of 1-(4-Chlorophenyl)-3-(4-ethylanilino)-1-propanone is relatively simple. It involves the reaction of 4-chlorophenol and 3-ethylaniline in a basic medium. The reaction is carried out in a 1:1 molar ratio of 4-chlorophenol and 3-ethylaniline in a basic medium such as aqueous sodium hydroxide or potassium hydroxide. The reaction is typically heated to a temperature of 80°C and allowed to react for two hours. The product is isolated by filtration, washed with water, and dried.
Applications De Recherche Scientifique
1-(4-Chlorophenyl)-3-(4-ethylanilino)-1-propanone has a wide range of applications in scientific research. It is used as a building block for the synthesis of various biologically active compounds. It is also used as a starting material for the synthesis of pharmaceuticals, such as anticonvulsants, antihistamines, and drugs for the treatment of Alzheimer's disease. It is also used as an intermediate in the synthesis of other compounds, such as pesticides, dyes, and fragrances.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-3-(4-ethylanilino)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO/c1-2-13-3-9-16(10-4-13)19-12-11-17(20)14-5-7-15(18)8-6-14/h3-10,19H,2,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQSKGVQKRPOPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCCC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-(4-ethylanilino)-1-propanone | |
CAS RN |
477320-25-5 |
Source


|
| Record name | 1-(4-CHLOROPHENYL)-3-(4-ETHYLANILINO)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-benzyl-N-(2-methoxyphenyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2948665.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2948669.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2948672.png)
![N-({4-allyl-5-[(4-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-bromobenzenesulfonamide](/img/structure/B2948674.png)
![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-[(E)-2-[(4-methylphenyl)methylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2948676.png)



![2-(N-Methylisoquinoline-5-sulfonamido)-N-[3-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B2948682.png)

